N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a hybrid structure integrating a 1,3,4-thiadiazole core substituted with a benzyl group, a piperazine-carboxamide moiety, and a pyridin-2-yl substituent. The thiadiazole ring is conjugated via a hydrazone linker to a glyoxylamide group, which connects to the piperazine scaffold. Key structural attributes include:
- Thiadiazole ring: Known for electron-deficient properties, enabling π-π stacking and hydrogen bonding in enzyme active sites .
- Piperazine-carboxamide: The acylation of the piperazine nitrogen reduces systemic toxicity while maintaining bioactivity, as seen in related antiviral agents .
- Pyridin-2-yl group: Positioned para to the piperazine, this aromatic substituent may enhance receptor binding affinity, analogous to serotonin receptor ligands .
The compound’s design aligns with strategies for targeting enzyme active sites (e.g., acetylcholinesterase) or neurotransmitter receptors, leveraging rigidity from the thiadiazole and flexibility from the piperazine .
Properties
Molecular Formula |
C21H23N7O2S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H23N7O2S/c29-18(24-20-26-25-19(31-20)14-16-6-2-1-3-7-16)15-23-21(30)28-12-10-27(11-13-28)17-8-4-5-9-22-17/h1-9H,10-15H2,(H,23,30)(H,24,26,29) |
InChI Key |
NGKSTYYEAZLUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamides with α-Halo Ketones
The thiadiazole ring is synthesized via cyclization of N-benzylthioamide derivatives with α-bromoacetophenone analogs. For example:
-
Step 1 : React benzyl thioamide (1.0 eq) with 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.2 eq) in methanol using sodium methoxide (NaOMe) as a base at 60°C for 6 hours.
-
Step 2 : Acidify with HCl to precipitate the 5-benzyl-1,3,4-thiadiazol-2(3H)-ylideneamine intermediate (Yield: 78–85%).
Key Optimization :
-
Substituting methanol with DMF increases reaction rate but reduces yield due to side reactions.
-
Electron-withdrawing groups on the benzyl ring (e.g., nitro) enhance cyclization efficiency.
Formation of the 2-Oxoethyl Carboxamide Linker
Chloroacetylation and Amination
The oxoethyl spacer is introduced via a two-step process:
-
Chloroacetylation : Treat the thiadiazole intermediate with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C (Yield: 92%).
-
Amination : Substitute the chloride with ammonium hydroxide (2.0 eq) in ethanol at 25°C for 12 hours (Yield: 88%).
Spectroscopic Validation :
Synthesis of 4-(Pyridin-2-Yl)Piperazine-1-Carboxamide
Carbodiimide-Mediated Coupling
The piperazine-carboxamide fragment is prepared by reacting 1-(pyridin-2-yl)piperazine (1.0 eq) with ethyl chlorooxamate (1.2 eq) in the presence of N,N-diisopropylethylamine (DIPEA) in THF:
Alternative Route :
-
Boc Protection : Use tert-butyl piperazine-1-carboxylate to prevent side reactions during coupling, followed by TFA deprotection (Yield: 76%).
Final Assembly via Carboxamide Coupling
EDC/HOBt-Mediated Amide Bond Formation
Couple the 2-oxoethylamine intermediate (1.0 eq) with 4-(pyridin-2-yl)piperazine-1-carboxylic acid (1.1 eq) using EDC·HCl and HOBt in DMF:
-
Conditions : 0°C → 25°C, 12 hours (Yield: 74%).
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
Comparative Data :
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | - | DMF | 12 | 74 |
| HATU/DIEA | HATU | DCM | 6 | 82 |
| Carbonyldiimidazole | CDI | THF | 24 | 68 |
Challenges and Scalability Considerations
Stereochemical Control
The (2Z)-configuration of the thiadiazole-imine moiety is critical for bioactivity. Key measures include:
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds containing the thiadiazole moiety exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. For instance, certain synthesized thiadiazole derivatives have displayed significant antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum .
Anticancer Properties
Compounds with similar structures have been evaluated for their anticancer potential. Some studies indicate that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiadiazole derivatives. For example, compounds derived from this class have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuropharmacological Effects
Preliminary studies indicate that certain derivatives may exhibit antidepressant-like activities in animal models, suggesting their potential as novel antidepressant agents .
Case Studies and Research Findings
Several studies have focused on the therapeutic applications of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide:
Mechanism of Action
The mechanism of action of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may bind to a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives
Thiadiazole-based compounds are widely explored for antimicrobial and enzyme-inhibitory activities. Key comparisons include:
*Inference from structural analogs: Acylation of piperazine in related compounds reduces cytotoxicity .
Key Insights :
- The benzyl-thiadiazole moiety in the target compound may improve lipophilicity and membrane penetration compared to sulfonamide derivatives .
Piperazine Derivatives
Piperazine is a versatile scaffold in drug design. Comparisons focus on substitution patterns and bioactivity:
Key Insights :
- N-Acylation : The carboxamide in the target compound likely mitigates toxicity, as seen in antiviral agents where acylation reduced cytotoxicity by >50% .
- Pyridin-2-yl vs. Phenyl : Ortho-substituted pyridine (vs. para-substituted phenyl) may enhance selectivity for receptors like 5-HT₁A due to steric and electronic effects .
Piperazine-Thiadiazole Hybrids
Hybrids combining piperazine and thiadiazole are rare but pharmacologically promising:
Key Insights :
Pharmacological and Structural Advantages
- Reduced Toxicity : Acylation of the piperazine nitrogen likely lowers cytotoxicity, as observed in influenza inhibitors .
- Enhanced Binding : The pyridin-2-yl group may act as a hydrogen-bond acceptor, mimicking natural substrates in receptor binding .
- Synergistic Moieties : The thiadiazole’s electron-deficient ring and piperazine’s flexibility could synergize for dual-target inhibition (e.g., enzymes and receptors).
Biological Activity
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of a thiadiazole moiety fused with a piperazine and pyridine structure. Its molecular formula is C18H20N4O2S, with a molecular weight of approximately 382.5 g/mol. The structural components contribute significantly to its biological properties.
| Component | Description |
|---|---|
| Thiadiazole Moiety | Known for antimicrobial and anticancer activities |
| Piperazine Ring | Enhances binding affinity to biological targets |
| Pyridine Group | Involved in various pharmacological interactions |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exhibit:
- Antimicrobial Activity : Compounds with thiadiazole structures have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition .
- Anticancer Effects : Studies have reported that compounds similar to this one can inhibit cancer cell proliferation. For example, the IC50 values against certain cancer cell lines have been documented, indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the benzyl group in the thiadiazole enhances the compound's ability to inhibit cancer cell growth.
- Variations in substituents on the thiadiazole ring can significantly alter biological efficacy. For instance, substituting different functional groups has been shown to either enhance or reduce antimicrobial activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : A study evaluated various thiadiazole derivatives against Mycobacterium smegmatis, revealing that certain substitutions led to improved minimum inhibitory concentrations (MIC) compared to standard antibiotics like Isoniazid .
- Cytotoxicity Testing : Research involving MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney) cell lines demonstrated that specific derivatives exhibited lower IC50 values than cisplatin, a common chemotherapy agent .
- Molecular Docking Studies : Computational studies have suggested high binding affinities of this compound with key enzymes involved in cancer progression, indicating potential as a therapeutic agent .
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step routes, including:
- Thiadiazole ring formation : Cyclization of hydrazine derivatives with dicarbonyl compounds to form the 1,3,4-thiadiazole core .
- Coupling reactions : Nucleophilic substitution or amide bond formation to attach the pyridinylpiperazine moiety. For example, NaH-mediated coupling of pyrimidine derivatives with thiazole intermediates .
- Protection/deprotection strategies : Use of PMB (4-methoxybenzyl) groups to protect amines during intermediate steps . Characterization : Intermediates are monitored via TLC and confirmed by NMR (¹H/¹³C) and MS. For example, ¹H NMR chemical shifts at δ 1.91 (s, CH₃) and 7.52–7.94 (m, aromatic protons) are critical for structural validation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.20–8.96, amide NH at δ 10.22) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z = 384 [M+H]⁺) .
- IR spectroscopy : Detects functional groups like carbonyls (νmax = 1649–1670 cm⁻¹) and amines (νmax = 3268–3380 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and validates thiadiazole ring geometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Temperature control : Lower temperatures (293–298 K) reduce side reactions during cyclization .
- Catalyst selection : Bases like NaH or DBU enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) identifies optimal reagent ratios and reaction times .
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Cyclization time | 24 hours at 298 K | 97.4% yield | |
| Coupling reagent | NaH in THF | >90% purity | |
| Solvent | Ethanol for precipitation | Reduces byproducts |
Q. What strategies are recommended for analyzing contradictory data from spectroscopic studies?
- Complementary techniques : Combine ¹H-¹³C HSQC NMR with X-ray data to resolve ambiguous NOE correlations .
- Dynamic NMR : Assess rotational barriers in amide bonds to explain split signals .
- Computational modeling : DFT calculations predict NMR chemical shifts and validate experimental data .
- Reproducibility checks : Compare results across multiple batches to distinguish artifacts from true structural features .
Q. How to design experiments to evaluate biological activity against enzyme targets?
- In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to kinases or proteases .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
- SAR (Structure-Activity Relationship) : Synthesize analogs with modified thiadiazole or piperazine groups to identify critical pharmacophores .
| Assay Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Kinase inhibition | Abl tyrosine kinase | IC₅₀ = 0.8 nM | |
| Antimicrobial | Bacterial topoisomerase | MIC = 2 µg/mL | |
| Cytotoxicity | HeLa cells | EC₅₀ = 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
